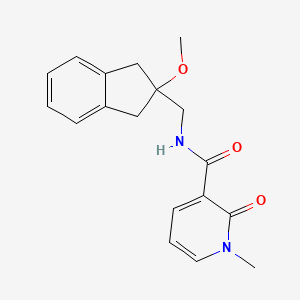![molecular formula C11H14N6O2S B2394211 N-{1-[(1-メチル-1H-ピラゾール-4-イル)スルホニル]アゼチジン-3-イル}ピリダジン-3-アミン CAS No. 2097908-84-2](/img/structure/B2394211.png)
N-{1-[(1-メチル-1H-ピラゾール-4-イル)スルホニル]アゼチジン-3-イル}ピリダジン-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, an azetidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学的研究の応用
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with similar structures have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This could result in alterations in the metabolic pathways regulated by the enzyme .
Biochemical Pathways
Given the potential target of nampt, it can be inferred that the nad+ salvage pathway might be affected . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival .
Result of Action
Based on its potential target, it can be inferred that the compound might influence cellular processes regulated by nad+, such as energy metabolism, dna repair, and cell survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of an appropriate amine precursor under basic conditions.
Coupling with Pyridazine: The final step involves coupling the azetidine derivative with a pyridazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine derivatives: Compounds with similar structures but different substituents on the pyrazole, azetidine, or pyridazine rings.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1-methyl-3-phenyl-1H-pyrazole.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyridazine derivatives: Compounds containing the pyridazine ring, such as pyridazine-3-carboxylic acid.
Uniqueness
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-8-10(5-13-16)20(18,19)17-6-9(7-17)14-11-3-2-4-12-15-11/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOXLSFOYJRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2394130.png)
![4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2394131.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394133.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2394142.png)
![3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2394143.png)

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2394146.png)
![3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394147.png)
![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
![N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)
![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
